6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .
Physical and Chemical Properties Analysis
The compound “6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C12H9BrN4S . It has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .Applications De Recherche Scientifique
Cardiovascular Agents
Research has led to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyrrole, thiophene, pyran, pyridine, and pyridazine, aimed at discovering promising cardiovascular agents. These compounds have demonstrated significant coronary vasodilating and antihypertensive activities, highlighting their potential as novel cardiovascular therapies (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Pyridazine derivatives have shown considerable biological properties, including anti-tumor and anti-inflammatory activity. The synthesis and characterization of specific triazole pyridazine derivatives have been explored, with findings indicating their potential in treating various diseases due to their molecular packing strength and interaction energies, underscoring the importance of these compounds in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Antidiabetic Drugs
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. These studies aimed to develop new anti-diabetic medications, demonstrating the compounds' effectiveness in in vitro and in vivo models, and highlighting their potential as therapeutic agents for diabetes management (Bindu et al., 2019).
Anxiolytic and Antihistaminic Activities
Research into fused pyridazines, specifically [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, has identified compounds that exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These findings suggest the therapeutic potential of these compounds in treating allergies and atopic conditions, with some undergoing clinical trials for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mécanisme D'action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively .
Mode of Action
Similar compounds have shown to inhibit the growth of cells by interacting with their target receptors . This interaction can lead to changes in cell signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of c-met and vegfr-2 . This inhibition can affect various downstream effects, including cell growth, angiogenesis, and apoptosis .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems .
Result of Action
Similar compounds have shown to inhibit the growth of cells in a dose-dependent manner and induce apoptosis . These effects are likely due to the compound’s interaction with its target receptors and its impact on cell signaling pathways .
Propriétés
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQMHDVSDVLRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.